molecular formula C8H13NO6 B1316783 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one CAS No. 85281-06-7

6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one

Cat. No. B1316783
Key on ui cas rn: 85281-06-7
M. Wt: 219.19 g/mol
InChI Key: FTAQFNFNHWVZOF-UHFFFAOYSA-N
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Patent
US04446319

Procedure details

In 100 ml of water is dissolved 2.0 g of 9-bromo-6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane, and 400 mg of palladium black is added to the solution, followed by stirring for 8 hours in a stream of hydrogen at room temperature. The catalyst is filtered off and washed with water. The filtrate and washings are combined, adjusted to pH 6 by adding a saturated aqueous solution of sodium hydrogen carbonate, and concentrated under reduced pressure. The residue is chromatographed on a column of 250 ml of MCI Gel CHP 20P (produced by Mitsubishi Chemical Ind., Ltd., Japan), followed by elution with water. The eluate is chromatographed on a column of activated carbon (250 ml), and the column is washed with water, followed by elution with a water-methanol gradient. The eluate containing the objective compound is concentrated under reduced pressure, and methanol is added to the residue, which is then allowed to stand overnight in a refrigerator to give crystals of 6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane. Yield of 780 mg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
9-bromo-6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH:7]2[CH:8]([OH:13])[CH:9]([OH:12])[CH:10]([OH:11])[C:3]1([CH2:15][OH:16])[O:4][C:5](=[O:14])[NH:6]2.[H][H]>O.[Pd]>[OH:13][CH:8]1[CH:9]([OH:12])[CH:10]([OH:11])[C:3]2([CH2:15][OH:16])[CH2:2][CH:7]1[NH:6][C:5](=[O:14])[O:4]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
9-bromo-6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane
Quantity
2 g
Type
reactant
Smiles
BrC1C2(OC(NC1C(C(C2O)O)O)=O)CO
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the solution
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
by adding a saturated aqueous solution of sodium hydrogen carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a column of 250 ml of MCI Gel CHP 20P (produced by Mitsubishi Chemical Ind., Ltd., Japan)
WASH
Type
WASH
Details
followed by elution with water
CUSTOM
Type
CUSTOM
Details
The eluate is chromatographed on a column of activated carbon (250 ml)
WASH
Type
WASH
Details
the column is washed with water
WASH
Type
WASH
Details
followed by elution with a water-methanol gradient
ADDITION
Type
ADDITION
Details
The eluate containing the objective compound
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure, and methanol
ADDITION
Type
ADDITION
Details
is added to the residue, which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1C2NC(OC(C(C1O)O)(C2)CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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